7,7,7-Trifluoro-heptylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7,7,7-Trifluoro-heptylamine is an organic compound with the molecular formula C7H14F3N. It is a fluorinated amine, meaning it contains fluorine atoms attached to the carbon chain, which significantly influences its chemical properties and reactivity.
Synthetic Routes and Reaction Conditions:
Fluorination of Heptylamine: The compound can be synthesized by the selective fluorination of heptylamine using reagents like Selectfluor or elemental fluorine under controlled conditions.
Reductive Amination: Another method involves the reductive amination of 7,7,7-trifluoroheptanone with ammonia or an ammonium salt in the presence of a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods: In an industrial setting, the compound is typically produced through continuous flow fluorination processes, which offer better control over reaction conditions and improved safety compared to batch processes.
Types of Reactions:
Oxidation: this compound can be oxidized to form the corresponding trifluoromethyl-substituted ketone.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atoms, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Nucleophiles such as alkyl halides and amines are used in substitution reactions.
Major Products Formed:
Oxidation: Trifluoromethyl-substituted ketones.
Reduction: Heptylamine derivatives and alcohols.
Substitution: Various fluorinated amines and alkyl derivatives.
Scientific Research Applications
7,7,7-Trifluoro-heptylamine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of fluorinated compounds.
Biology: The compound can be used as a probe in biological studies to understand the role of fluorinated molecules in biological systems.
Industry: It is used in the production of specialty chemicals and materials, including fluoropolymers and agrochemicals.
Mechanism of Action
The mechanism by which 7,7,7-Trifluoro-heptylamine exerts its effects depends on its specific application. For example, in drug discovery, it may interact with biological targets such as enzymes or receptors, influencing their activity. The molecular targets and pathways involved would vary based on the specific biological or chemical context.
Comparison with Similar Compounds
7,7,7-Trifluoro-heptylamine is unique due to its trifluoromethyl group, which imparts distinct chemical properties compared to other amines. Similar compounds include:
Heptylamine: Lacks fluorine atoms, resulting in different reactivity and physical properties.
Perfluoroheptylamine: Contains more fluorine atoms, leading to even higher chemical stability and different reactivity patterns.
Properties
IUPAC Name |
7,7,7-trifluoroheptan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14F3N/c8-7(9,10)5-3-1-2-4-6-11/h1-6,11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLKNPPZFMYCEMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCN)CCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14F3N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.